ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate (CAS: 857494-00-9) is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with 4,5-dimethyl groups and an acetamido linker to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety . Its molecular formula is C₁₉H₂₀F₃N₂O₄S₂ (molar mass: 474.5 g/mol), with predicted properties such as a boiling point of 646.7°C and a pKa of 12.45 .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S2/c1-4-29-19(28)16-9(2)10(3)30-18(16)25-15(26)8-14-17(27)24-12-7-11(20(21,22)23)5-6-13(12)31-14/h5-7,14H,4,8H2,1-3H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUSFDHFJNKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including anticancer and antimicrobial effects.
The compound has the following chemical characteristics:
- Molecular Formula: C20H19F3N2O4S2
- Molecular Weight: 472.5 g/mol
- CAS Number: 303033-71-8
- Density: 1.403 g/cm³ (predicted)
- Boiling Point: 635.4 °C (predicted)
These properties suggest that the compound is stable and may have significant interactions with biological systems.
Synthesis
The synthesis of ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate typically involves multi-step reactions starting from simpler thiophene and benzothiazine derivatives. The introduction of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and altering metabolic pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In addition to its anticancer properties, ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate has shown promising antimicrobial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
This activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Studies
A notable case study involved the use of this compound in combination therapy for cancer treatment. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics such as doxorubicin, suggesting a synergistic effect that warrants further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazine/Thiophene Moieties
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to hydroxyl- or cyano-substituted analogues . 4,5-Dimethyl substitution on the thiophene ring (target compound) may sterically hinder interactions compared to unsubstituted or phenyl-substituted analogues (e.g., 1b in ).
Physicochemical Properties: The trifluoromethyl group increases boiling point (646.7°C) compared to non-fluorinated analogues (e.g., 6o with boiling point ~390°C) . Melting points vary widely: 174–178°C for 1b vs. liquid/powder forms predicted for the target compound.
Biological Implications: Cyanoacrylamido derivatives (e.g., 3a–3k) exhibit confirmed antioxidant activity, suggesting that the acetamido linker in the target compound may similarly enable hydrogen bonding in biological targets . The tetrahydrobenzo[b]thiophene core in 6o may confer distinct solubility profiles, impacting bioavailability compared to the fully aromatic benzothiazine system in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
